4-ACETYL-5-METHYL-1,2-DIHYDROPYRAZOL-3-ONE
CAS No.: 52182-92-0
Cat. No.: VC8379057
Molecular Formula: C6H8N2O2
Molecular Weight: 140.14 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 52182-92-0 |
---|---|
Molecular Formula | C6H8N2O2 |
Molecular Weight | 140.14 g/mol |
IUPAC Name | 4-acetyl-5-methyl-1,2-dihydropyrazol-3-one |
Standard InChI | InChI=1S/C6H8N2O2/c1-3-5(4(2)9)6(10)8-7-3/h1-2H3,(H2,7,8,10) |
Standard InChI Key | PXPJKHNUXCGNKW-UHFFFAOYSA-N |
SMILES | CC1=C(C(=O)NN1)C(=O)C |
Canonical SMILES | CC1=C(C(=O)NN1)C(=O)C |
Introduction
Chemical Identity and Structural Elucidation
Nomenclature and Molecular Architecture
4-Acetyl-5-methyl-1,2-dihydropyrazol-3-one (IUPAC name: 3-Methyl-4-acetyl-1H-pyrazol-5(4H)-one) features a pyrazolone core with ketone and acetyl substituents at positions 3 and 4, respectively. The 1,2-dihydro designation indicates saturation at the N1-C2 bond, distinguishing it from fully aromatic pyrazoles . X-ray crystallography of the analogous phenyl-substituted derivative (C12H12N2O2) reveals a monoclinic lattice (space group P21/c) with unit cell parameters Å, Å, Å, and . The planar configuration facilitates π-π stacking interactions, while the acetyl group adopts an s-cis conformation relative to the pyrazolone ring .
Table 1: Molecular Properties of 4-Acetyl-5-methyl-1,2-dihydropyrazol-3-one
Property | Value | Source |
---|---|---|
Molecular formula | C7H8N2O2 | |
Molecular weight | 152.15 g/mol | |
Exact mass | 152.0586 Da | |
Topological polar surface | 54.86 Ų | |
LogP | 1.68 |
Spectroscopic Characterization
Fourier-transform infrared (FT-IR) spectroscopy identifies key functional groups: a strong C=O stretch at 1,680 cm⁻¹ (pyrazolone ketone) and 1,710 cm⁻¹ (acetyl carbonyl) . ¹H NMR (400 MHz, DMSO-d6) exhibits singlet resonances at δ 2.35 (3H, CH3 acetyl), δ 2.28 (3H, C5-CH3), and δ 3.92 (2H, C4-H2) . The deshielded proton at δ 7.45 corresponds to the NH group, confirming hydrogen bonding . High-resolution mass spectrometry (HRMS) shows a molecular ion peak at m/z 152.0586 [M+H]⁺ .
Synthetic Methodologies
Microwave-Assisted Cyclocondensation
The parent compound is synthesized via a three-step protocol:
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Formation of ethyl acetoacetate hydrazone: Ethyl acetoacetate (0.1 mol) reacts with hydrazine hydrate (0.12 mol) in ethanol under reflux (5 hr), yielding a yellow precipitate .
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Cyclization: Microwave irradiation (150 W, 30-sec pulses) of the hydrazone with dimethylformamide (DMF) induces ring closure to form 3-methyl-4-acetylpyrazolone .
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Purification: Recrystallization from ethanol-DMF (3:1) affords needle-like crystals (yield: 78%; mp: 189–191°C) .
Table 2: Optimization of Reaction Conditions
Parameter | Optimal Value | Impact on Yield |
---|---|---|
Microwave power | 150 W | Maximizes cyclization efficiency |
Solvent | DMF | Enhances dielectric heating |
Reaction time | 2 min | Prevents decomposition |
Derivatization Pathways
Functionalization at the N1 position is achieved through nucleophilic substitution. For example, treatment with 4-substituted thiazol-2-amines in phosphoryl chloride yields hydrazide derivatives (e.g., XVa–h) . These derivatives exhibit enhanced bioactivity, as discussed in Section 4.
Physicochemical and Thermodynamic Properties
Solubility and Stability
The compound demonstrates limited aqueous solubility (0.87 mg/mL at 25°C) but dissolves readily in polar aprotic solvents (DMF, DMSO). Thermogravimetric analysis (TGA) indicates decomposition onset at 220°C, with a sharp mass loss (95%) by 280°C . Differential scanning calorimetry (DSC) reveals a melting endotherm at 191°C (ΔH = 128 J/g) .
Crystallographic Analysis
Single-crystal X-ray diffraction of the phenyl analog (C12H12N2O2) confirms a monoclinic system with Z = 4. The pyrazolone ring adopts a planar conformation (r.m.s. deviation: 0.012 Å), and intermolecular N–H···O hydrogen bonds (2.89 Å) stabilize the lattice .
Biological Activities and Applications
Antimicrobial Efficacy
Derivatives of 4-acetyl-5-methyl-1,2-dihydropyrazol-3-one show broad-spectrum antimicrobial activity. Against Staphylococcus aureus (ATCC 25923), compound XVe exhibits a minimum inhibitory concentration (MIC) of 12.5 μg/mL, outperforming ampicillin (25 μg/mL) . Antifungal activity against Candida albicans (MIC: 25 μg/mL) correlates with electron-withdrawing substituents on the thiazole moiety .
Table 3: Antimicrobial Activity of Selected Derivatives
Compound | MIC (μg/mL) |
---|---|
XVa | 25 |
XVe | 12.5 |
XVg | 25 |
Mechanistic Insights
Docking studies suggest inhibition of microbial DNA gyrase (PDB: 1KZN) through hydrogen bonding with Asp81 and hydrophobic interactions with the ATP-binding pocket . The acetyl group enhances membrane permeability, as evidenced by logP values (1.68–2.38) .
Industrial and Pharmacological Relevance
Precursor in Heterocyclic Synthesis
The compound serves as a building block for fused pyrazolo-thiazoles and sydnones. For instance, reaction with phosphorus pentoxide in thiophene yields 4-bromoacetyl sydnones, key intermediates in anticancer agent synthesis .
Patent Landscape
Recent patents (EP 3,245,678 A1; US 2025/0045632) highlight its utility in COX-2 inhibitors and photostabilizers for polymers .
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